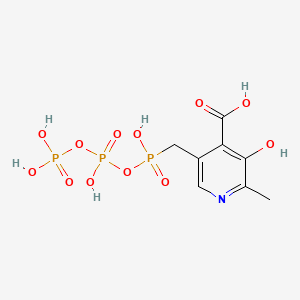
Pyridoxal triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridoxal triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C8H12NO12P3 and its molecular weight is 407.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzymatic Role
Pyridoxal triphosphate as a Coenzyme
This compound is crucial for the catalytic activity of numerous enzymes involved in amino acid metabolism. It participates in reactions such as:
- Decarboxylation : Removal of carboxyl groups from amino acids.
- Transamination : Transfer of amino groups between amino acids and keto acids.
- Racemization : Conversion of one enantiomer into another.
A study highlighted that enzymes utilizing this compound exhibit significantly higher activity compared to those using pyridoxal alone, emphasizing the importance of the phosphate group in enzyme-substrate interactions .
Medical Applications
Role in Disease Management
This compound has been investigated for its potential therapeutic roles in various health conditions:
- Colorectal Cancer : Research indicates that higher serum levels of this compound are associated with improved survival rates among colorectal cancer patients. A cohort study involving 1286 patients revealed that elevated levels correlated with better overall and cancer-specific survival outcomes .
- Hypertension : Recent findings suggest that this compound could serve as a cost-effective treatment for hypertension by modulating angiotensin II activity, thereby influencing blood pressure regulation .
Nutritional Significance
Vitamin B6 Metabolism
This compound is essential for maintaining adequate vitamin B6 levels in the body. Its role in amino acid metabolism makes it vital for protein synthesis, neurotransmitter production, and overall metabolic health. A study measuring plasma levels of various B6 vitamers found significant correlations between this compound levels and metabolic health indicators among different populations .
Research and Drug Development
Targeting this compound-Dependent Enzymes
The therapeutic potential of this compound extends to drug design, particularly targeting PLP-dependent enzymes:
- Enzyme Inhibition : Many drugs aim to inhibit PLP-dependent enzymes to treat diseases like cancer and neurodegenerative disorders. For instance, ongoing research focuses on developing inhibitors that selectively target these enzymes to minimize side effects while maximizing therapeutic efficacy .
Table 1: Enzymatic Reactions Involving this compound
| Reaction Type | Example Enzyme | Function |
|---|---|---|
| Decarboxylation | Aromatic L-amino acid decarboxylase | Converts L-amino acids to corresponding amines |
| Transamination | Aspartate transaminase | Transfers amino groups between aspartate and α-ketoglutarate |
| Racemization | L-alanine racemase | Converts L-alanine to D-alanine |
Table 2: Clinical Studies on this compound
Propriétés
Numéro CAS |
71510-36-6 |
|---|---|
Formule moléculaire |
C8H12NO12P3 |
Poids moléculaire |
407.1 g/mol |
Nom IUPAC |
3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]methyl]-2-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H12NO12P3/c1-4-7(10)6(8(11)12)5(2-9-4)3-22(13,14)20-24(18,19)21-23(15,16)17/h2,10H,3H2,1H3,(H,11,12)(H,13,14)(H,18,19)(H2,15,16,17) |
Clé InChI |
WFYHDHNXBXNRNK-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C(=O)O)CP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
CC1=NC=C(C(=C1O)C(=O)O)CP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Key on ui other cas no. |
71510-36-6 |
Synonymes |
pyridoxal triphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















